molecular formula C15H18O B8661438 1-Cyclohexyl-1-phenylprop-2-yn-1-ol CAS No. 834-41-3

1-Cyclohexyl-1-phenylprop-2-yn-1-ol

Cat. No. B8661438
Key on ui cas rn: 834-41-3
M. Wt: 214.30 g/mol
InChI Key: NLZBBWBRNFDIFG-UHFFFAOYSA-N
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Patent
US05036107

Procedure details

Lithium acetylide (47.84 g, 0.52 mol) was added to 70 ml of dry tetrahydrofuran (THF). The solution was cooled to 0° C. and a solution of cyclohexyl phenyl ketone in 100 ml of dry THF was added over a period of 15 minutes with stirring. The solution was allowed to warm to room temperature and stirred for 16 hours. The solution was then cooled to 0° C. and 50 ml of a 5N HCl solution was added with. The solution was then warmed to room temperature and 200 ml of water was added. The solution was transferred to a separatory funnel and washed with ether. The ether washes were combined and dried over sodium sulfate. Upon removal of the ether under vacuum and vacuum distillation of the crude product a pale yellow oil was isolated (60.33 g, 82.9%). Bp 111°-14° C. (0.8 mm). 1H NMR (CDCl3) δ7.7-7.2(m, 5H), 2.6(s, 1H), 2.3(s, 1H), 2.1-0.9(m, 11H). IR (neat) 3433, 3304, 2111, 1448, 1016 cm-1 .
Quantity
47.84 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[C-:2].[Li+].[Li+].[C:5]1([C:11]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.Cl.O>O1CCCC1>[CH:5]1([C:11]([OH:12])([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:1]#[CH:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
47.84 g
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Upon removal of the ether
DISTILLATION
Type
DISTILLATION
Details
under vacuum and vacuum distillation of the crude product a pale yellow oil
CUSTOM
Type
CUSTOM
Details
was isolated (60.33 g, 82.9%)

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C(C#C)(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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